molecular formula C13H8FN B595973 3-Fluoro-5-phenylbenzonitrile CAS No. 1214352-57-4

3-Fluoro-5-phenylbenzonitrile

Cat. No.: B595973
CAS No.: 1214352-57-4
M. Wt: 197.212
InChI Key: CWWIHXBPWBQZNC-UHFFFAOYSA-N
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Description

3-Fluoro-5-phenylbenzonitrile: is an organic compound with the molecular formula C13H8FN . It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a phenyl group at the fifth position.

Scientific Research Applications

3-Fluoro-5-phenylbenzonitrile has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 3-Fluoro-5-phenylbenzonitrile is not available, it’s generally recommended to use personal protective equipment and avoid dust formation during handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-phenylbenzonitrile typically involves the following steps:

    Nitration: The starting material, 3-fluorobenzonitrile, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Diazotization: The amine group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-phenylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-Fluoro-5-phenylbenzylamine.

    Oxidation: 3-Fluoro-5-phenylbenzoic acid.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-phenylbenzonitrile involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various biological targets. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

    3-Fluorobenzonitrile: Lacks the phenyl group, making it less complex.

    5-Phenylbenzonitrile: Lacks the fluorine atom, affecting its reactivity.

    3-Chloro-5-phenylbenzonitrile: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: The fluorine atom enhances the compound’s stability and reactivity, while the phenyl group increases its hydrophobicity and potential for interactions with biological targets .

Properties

IUPAC Name

3-fluoro-5-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWIHXBPWBQZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673488
Record name 5-Fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214352-57-4
Record name 5-Fluoro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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